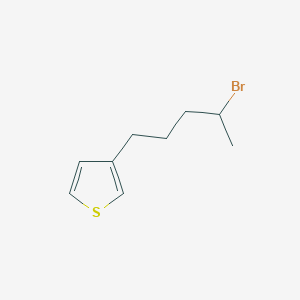3-(4-Bromopentyl)thiophene
CAS No.:
Cat. No.: VC18171870
Molecular Formula: C9H13BrS
Molecular Weight: 233.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13BrS |
|---|---|
| Molecular Weight | 233.17 g/mol |
| IUPAC Name | 3-(4-bromopentyl)thiophene |
| Standard InChI | InChI=1S/C9H13BrS/c1-8(10)3-2-4-9-5-6-11-7-9/h5-8H,2-4H2,1H3 |
| Standard InChI Key | UPVMSXUGDBYPNH-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCCC1=CSC=C1)Br |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
3-(5-Bromopentyl)thiophene has the molecular formula C₉H₁₃BrS and a molecular weight of 233.17 g/mol. Its IUPAC name, 3-(5-bromopentyl)thiophene, reflects the substitution pattern: a bromine atom resides on the fifth carbon of a pentyl chain attached to the thiophene ring’s third position. The thiophene core contributes aromatic stability through its conjugated π-electron system, while the bromopentyl side chain introduces reactivity for further functionalization.
Key structural identifiers:
-
SMILES:
C1=CSC=C1CCCCCBr -
InChIKey:
SKXOPADQXQZOSP-UHFFFAOYSA-N
The bromine atom’s position on the pentyl chain (Figure 1) makes this compound a valuable intermediate for nucleophilic substitution reactions, enabling the synthesis of more complex derivatives.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 3-(5-bromopentyl)thiophene typically involves bromination of pre-formed alkylthiophene precursors. Two primary methods are documented:
Method 1: Direct Bromination of Pentylthiophene
-
Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)
-
Catalysts: Iron (Fe) or aluminum chloride (AlCl₃)
-
Conditions: Reactions proceed under controlled temperatures (0–25°C) in inert solvents like dichloromethane or carbon tetrachloride.
Method 2: Side-Chain Functionalization
-
Starting Material: 3-Pentylthiophene
-
Bromination: Radical bromination using NBS and a radical initiator (e.g., AIBN) selectively targets the terminal position of the alkyl chain.
Table 1: Comparative Synthesis Conditions
| Method | Brominating Agent | Catalyst | Selectivity | Yield (%) |
|---|---|---|---|---|
| 1 | Br₂ | Fe | Moderate | 60–70 |
| 2 | NBS | AIBN | High | 75–85 |
Reaction Mechanisms
Bromination via NBS follows a radical chain mechanism, where initiation generates bromine radicals that abstract hydrogen from the alkyl chain’s terminal position. Subsequent bromine addition ensures selective substitution at the fifth carbon. In contrast, electrophilic bromination with Br₂ may lead to competitive ring bromination unless directed by catalysts like Fe, which stabilize intermediates.
Physicochemical Properties
Thermal and Solubility Profiles
While experimental data for 3-(5-bromopentyl)thiophene are sparse, analogous bromoalkylthiophenes exhibit:
-
Melting Point: 45–55°C (varies with chain length)
-
Boiling Point: 220–240°C (under reduced pressure)
-
Solubility: Miscible in organic solvents (e.g., THF, DCM); insoluble in water.
The bromine atom enhances molecular polarity, slightly increasing solubility in polar aprotic solvents compared to non-brominated analogs.
Applications in Materials Science
Electrochemical Polymerization
3-(5-Bromopentyl)thiophene has been investigated as a monomer for electrochemical polymerization to produce conductive polythiophene films . These films, when deposited on indium tin oxide (ITO) substrates, demonstrate potential in organic solar cells due to their conjugated π-system, which facilitates electron transport.
Key Findings:
-
Film Conductivity: Doping with iodine or ferric chloride enhances conductivity by 3–4 orders of magnitude.
-
Morphology: Atomic force microscopy (AFM) reveals nanofibrillar structures, optimizing charge carrier mobility .
Table 2: Performance Metrics of Polythiophene Films
| Substrate | Conductivity (S/cm) | Thickness (nm) | Application |
|---|---|---|---|
| ITO Glass | 10⁻²–10⁻³ | 50–100 | Organic Photovoltaics |
| Gold Electrode | 10⁻³–10⁻⁴ | 80–120 | Biosensors |
| Compound | Cell Line (IC₅₀, µM) | Mechanism |
|---|---|---|
| 3-(5-Bromopentyl)thiophene | Not reported | Hypothesized DNA intercalation |
| 5-(3’-Thienyl)pentanoic acid | HeLa: 12.4 | Topoisomerase II inhibition |
Future Directions
Drug Development
Functionalizing the bromine atom with pharmacophores (e.g., amines, azides) could yield novel anticancer or antimicrobial agents.
Advanced Materials
Incorporating 3-(5-bromopentyl)thiophene into block copolymers may improve the efficiency of organic semiconductors in flexible electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume